N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine
Description
Properties
CAS No. |
54528-01-7 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine |
InChI |
InChI=1S/C8H16N2/c1-9-10-5-7-3-2-4-8(7)6-10/h7-9H,2-6H2,1H3 |
InChI Key |
WIRZQCKLOALVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNN1CC2CCCC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ammonia and formaldehyde, followed by methylation of the resulting hexahydrocyclopenta[c]pyrrol-2(1H)-amine. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine:
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
- Molecular Formula : C₇H₁₄N₂
- Molecular Weight : 126.20 g/mol
- Physical Properties : Boiling point = 188°C; Density = 1.0 g/cm³ .
- Applications : Used as an intermediate in synthesizing pharmaceuticals like gliclazide (an antidiabetic drug) .
4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine
- Molecular Formula : C₇H₁₂F₂N₂
- Molecular Weight : 162.18 g/mol .
- Key Differences : Fluorine substituents at the 4-position enhance electronegativity and metabolic stability, making it more resistant to oxidative degradation than the parent compound. This modification is advantageous in drug design for improving bioavailability .
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Hydrochloride
- Molecular Formula : C₇H₁₅ClN₂
- Molecular Weight : 162.66 g/mol .
- Applications : A salt form of the base compound, commonly used to improve crystallinity and stability in pharmaceutical formulations. For example, it is a key intermediate in the synthesis of histamine H3 receptor ligands .
- Key Differences: The hydrochloride salt increases aqueous solubility, facilitating intravenous delivery, but may reduce membrane permeability compared to the free base.
4-{3-[cis-Hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide Hydrochloride
- Molecular Formula : C₁₉H₂₆ClN₃O₂ (free base: C₁₉H₂₅N₃O₂)
- Key Differences : The addition of a benzamide-propoxy side chain extends its interaction with biological targets, highlighting the versatility of the hexahydrocyclopenta[c]pyrrol-2(1H)-amine scaffold in drug discovery.
Data Tables
Table 1. Structural and Physical Comparison
*Theoretical data inferred from analogs.
Research Findings and Insights
- Synthetic Flexibility : The hexahydrocyclopenta[c]pyrrol-2(1H)-amine core is highly amenable to functionalization, as seen in the synthesis of 4,4-difluoro and benzamide derivatives .
- Impact of Substituents : Fluorine substitution improves metabolic stability, while N-methylation likely enhances blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
- Salt Forms : Hydrochloride salts are preferred in pharmaceutical formulations due to their improved solubility and handling properties .
Biological Activity
N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is derived from hexahydrocyclopenta[c]pyrrol-2(1H)-amine, featuring a methyl group substitution. The molecular formula is , and its structure is characterized by a saturated cyclopentane ring fused to a pyrrole ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 126.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that this compound acts as an allosteric inhibitor of SHP2 (Src Homology Phosphatase 2), a protein involved in various signaling pathways, including the Ras-MAPK pathway, which is crucial for cell growth and differentiation. Inhibition of SHP2 has been linked to potential therapeutic effects in cancer treatment and other diseases characterized by aberrant signaling.
Case Studies and Research Findings
- Inhibition of SHP2 Activity : A study demonstrated that compounds similar to this compound effectively inhibited SHP2 activity in vitro, leading to reduced cell proliferation in cancer cell lines. This inhibition was shown to be dose-dependent, suggesting a potential therapeutic window for its application in oncology .
- Pharmacological Profile : In animal models, administration of this compound resulted in significant alterations in metabolic pathways associated with tumor growth. The compound was observed to modulate the expression of key oncogenes and tumor suppressor genes, indicating its role in cancer biology .
- Toxicity Assessment : Toxicological evaluations have indicated that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are necessary to delineate the therapeutic index and safety profile .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
